卡泊芬净乙酸盐-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .
Synthesis Analysis
Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .Molecular Structure Analysis
The molecular formula of Caspofungin Acetate-d4 is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .Chemical Reactions Analysis
Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .Physical And Chemical Properties Analysis
The molecular weight of Caspofungin Acetate-d4 is 1217.44 . More detailed physical and chemical properties are not available in the search results.科学研究应用
Medical Mycology
Application Summary
Caspofungin Acetate, a semi-synthetic derivative of pneumocandin B0, is a lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . It’s the first in class antifungal agent and belongs to the echinocandin family . This new class of antifungal agents acts on the fungal cell wall by inhibiting glucan synthesis .
Methods of Application
Caspofungin Acetate is a sterile, lyophilized product for intravenous (IV) infusion . It’s produced from a fermentation product of the fungus Glarea lozoyensis .
Results and Outcomes
Clinical trials have shown Caspofungin to be well tolerated and effective in invasive aspergillosis in patients refractory or intolerant to standard treatment . It has also shown efficacy in oropharyngeal and oesophageal candidiasis . In these trials, favorable responses were observed in 45% of the cases for invasive aspergillosis and between 67-93% for oropharyngeal and oesophageal candidiasis .
Treatment of Invasive Fungal Disease in Hematological Patients
Application Summary
Caspofungin Acetate-d4 has been used in the treatment of invasive fungal disease in hematological patients . This includes patients undergoing cancer chemotherapy, hematopoietic stem-cell transplantation (HSCT), or solid-organ transplantation .
Methods of Application
Caspofungin is administered intravenously . The specific dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s overall health status .
Results and Outcomes
In a multicenter, prospective, non-comparative, observational ProCAS study, the overall favorable response rate was 77% for patients with invasive candidiasis (IC) and 79% for those with invasive aspergillosis (IA) . The therapy was generally well tolerated, with only two (1.7%) patients having a non-serious drug-related adverse reaction .
Treatment of Invasive Aspergillosis in Patients Refractory to or Intolerant of Conventional Antifungal Therapy
Application Summary
Caspofungin Acetate-d4 has been used for the treatment of invasive aspergillosis in patients who are refractory to or intolerant of conventional antifungal therapy .
Methods of Application
As with other applications, Caspofungin is administered intravenously . The specific dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s overall health status .
Results and Outcomes
A favorable response to caspofungin therapy was observed in 45% of 83 patients, including 50% of 64 with pulmonary aspergillosis and 23% of 13 with disseminated aspergillosis . Drug-related nephrotoxicity and hepatotoxicity occurred infrequently .
Treatment of Invasive Candidiasis and Aspergillosis in Hematological Patients
Application Summary
Caspofungin Acetate-d4 has been used in the treatment of invasive candidiasis (IC) and invasive aspergillosis (IA) in hematological patients . This includes patients undergoing cancer chemotherapy, hematopoietic stem-cell transplantation (HSCT), or solid-organ transplantation .
Results and Outcomes
In a multicenter, prospective, non-comparative, observational ProCAS study, the overall favorable response rate was 77% for patients with IC and 79% for those with IA . The therapy was generally well tolerated, with only two (1.7%) patients having a non-serious drug-related adverse reaction .
Treatment of Invasive Fungal Disease in Patients with Hepatic Impairment
Application Summary
Caspofungin Acetate-d4 has been used in the treatment of invasive fungal disease in patients with hepatic impairment .
Results and Outcomes
Caspofungin is well tolerated and highly effective. It does not exacerbate the hepatic and renal function when administered with the not-reducing dose, which indicates the clinical application value of caspofungin . Besides, extending the treatment duration has little effect on improving the efficacy of caspofungin .
安全和危害
未来方向
属性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKNQVWKBUSNH-XXPLCQOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N10O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caspofungin-d4 |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。